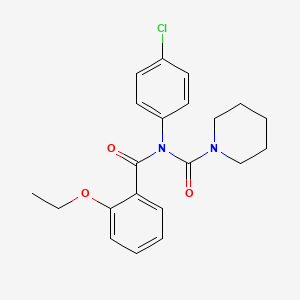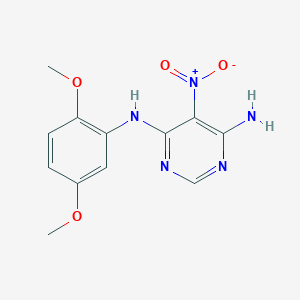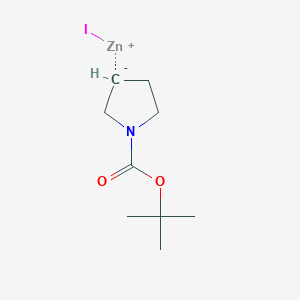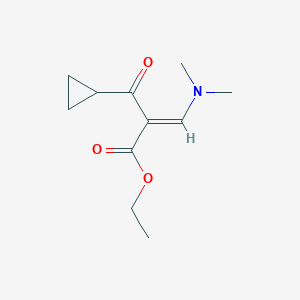![molecular formula C17H19N5O2 B2797456 N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide CAS No. 2034509-69-6](/img/structure/B2797456.png)
N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It has a molecular formula of C17H19N5O2 and a molecular weight of 325.372. This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The structure of “this compound” is complex, with a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 200 °C and a density of 1.28±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
The synthesis of fused heterocyclic 1,2,4-triazoles, including derivatives similar to N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide, has attracted attention due to their varied biological properties. A study developed methods for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, demonstrating a potential approach for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives. The compounds synthesized in this research were assessed for their pharmacological activity, highlighting the significant potential of such compounds in medicinal chemistry (Karpina et al., 2019).
Antiproliferative Activity
Another study focused on the antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives. These compounds, related to this compound, were evaluated for their ability to inhibit the proliferation of endothelial and tumor cells, illustrating the potential of such derivatives in cancer research (Ilić et al., 2011).
Antiviral Activity
The antiviral properties of triazolo[4,3-b]pyridazine derivatives were also explored, with some compounds exhibiting promising activity against the hepatitis A virus (HAV). This indicates the potential use of this compound and related compounds in developing antiviral therapies (Shamroukh & Ali, 2008).
Structural and Theoretical Studies
Studies have also been conducted on the structural characterization and theoretical analysis of triazolo[4,3-b]pyridazine derivatives. These investigations provide insights into the molecular structure, electronic properties, and intermolecular interactions of such compounds, contributing to a deeper understanding of their chemical behavior and potential applications in various scientific fields (Sallam et al., 2021).
Modification and Enhancement of Biological Activity
Research has also focused on modifying existing compounds to enhance their biological activity and reduce toxicity. For instance, the replacement of the acetamide group with an alkylurea moiety in certain triazolo[1,5-a]pyridin-2-yl derivatives led to compounds with potent antiproliferative activities and reduced acute oral toxicity, highlighting the importance of structural modifications in drug development (Wang et al., 2015).
Direcciones Futuras
The future directions for research on “N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide” and similar compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Mecanismo De Acción
Target of Action
Compounds with similar triazolo[4,3-b]pyridazine structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It’s worth noting that triazolo[4,3-b]pyridazine compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could explain their diverse pharmacological activities .
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it’s likely that multiple pathways are affected .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-11(2)16(12(3)6-10)19-15(23)8-24-14-7-13(4)21-22-9-18-20-17(14)22/h5-7,9H,8H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBKCETXJFHGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC(=NN3C2=NN=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2797376.png)
![(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2797377.png)

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2797379.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2797381.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2797383.png)



![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797389.png)


